Bromine Substitution Position Drives Divergent Kinase Binding: 2-Bromo-Phenyl vs. 4-Bromo-Pyrazole Isomer
The target compound (CAS 1031793-74-4) bears bromine at the 2-position of the phenyl ring. Its positional isomer, 4-Bromo-3-(4-methoxyphenyl)-1H-pyrazol-5-amine (Sigma-Aldrich JRD0406), places bromine at the 4-position of the pyrazole core . This positional difference is consequential: in 3,5-diaryl-pyrazole SAR studies, the 2-bromo-phenyl substitution pattern (as found in Compound 26 of the reference series) conferred superior potency against PC3 and DU145 prostate cancer cells and favorable docking scores toward EGFR (−5.912 kcal/mol) and VEGFR2 (−6.949 kcal/mol) compared to other halogen substitution patterns within the same study [1]. While no direct head-to-head assay data comparing these two specific isomers is publicly available, the divergent substitution sites predict distinct hydrogen-bonding and steric interactions with kinase ATP-binding pockets, making them non-interchangeable for target-focused screening campaigns.
| Evidence Dimension | EGFR and VEGFR2 docking scores (surrogate for target engagement potential) |
|---|---|
| Target Compound Data | 2-bromo-phenyl substitution pattern (compound 26 analog): Glide scores of −5.912 (EGFR) and −6.949 (VEGFR2) kcal/mol [1] |
| Comparator Or Baseline | 4-Bromo-3-(4-methoxyphenyl)-1H-pyrazol-5-amine (JRD0406): no public kinase inhibition data; bromine on pyrazole ring alters electronic distribution |
| Quantified Difference | Qualitative difference in substitution site (phenyl C-2 vs. pyrazole C-4); quantitative docking data available only for 2-bromo-phenyl substitution pattern |
| Conditions | Computational docking using GLIDE standard precision; in vitro growth inhibition in PC3 and DU145 cell lines |
Why This Matters
Procurement of the correct isomer (2-bromo-phenyl) ensures consistency with published SAR showing enhanced kinase binding, avoiding the structurally similar but electronically distinct 4-bromo-pyrazole isomer that lacks published validation data.
- [1] Synthesis and biological evaluation of 3,5-diaryl-pyrazole derivatives as potential antiprostate cancer agents. Arch Pharm (Weinheim), 2021, 354(12): e2100225. Compound 26 (2-bromo-substituted pyrazole). View Source
